molecular formula C3H4O6S B1220305 Sulfopyruvate CAS No. 98022-26-5

Sulfopyruvate

Cat. No.: B1220305
CAS No.: 98022-26-5
M. Wt: 168.13 g/mol
InChI Key: BUTHMSUEBYPMKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfopyruvate can be synthesized through the oxidation of sulfolactic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase, which uses either NADH or NADPH as a reductant . Another method involves the transamination of cysteate to this compound using aspartate aminotransferase and regeneration of the amino group acceptor by NADP±coupled glutamate dehydrogenase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the enzymatic synthesis methods mentioned above could be adapted for industrial-scale production if needed.

Chemical Reactions Analysis

Types of Reactions

Sulfopyruvate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: NADH or NADPH as reductants, malate dehydrogenase as the catalyst.

    Decarboxylation: this compound decarboxylase as the catalyst.

    Transamination: Aspartate aminotransferase and NADP±coupled glutamate dehydrogenase.

Major Products

    Reduction: Sulfolactate.

    Decarboxylation: Sulfoacetaldehyde and carbon dioxide.

    Transamination: this compound.

Mechanism of Action

Sulfopyruvate exerts its effects primarily through its role as a substrate in enzymatic reactions. For example, this compound decarboxylase catalyzes its decarboxylation to sulfoacetaldehyde, a key step in the biosynthesis of coenzyme M . The molecular targets and pathways involved include enzymes like this compound decarboxylase and malate dehydrogenase, which facilitate its conversion to other compounds.

Comparison with Similar Compounds

Similar Compounds

    Sulfolactate: A reduction product of sulfopyruvate.

    Cysteate: A precursor to this compound through transamination.

    Sulfoacetaldehyde: A decarboxylation product of this compound.

Uniqueness

This compound is unique due to its role as an intermediate in the biosynthesis of coenzyme M, which is essential for methanogenesis and aliphatic alkene metabolism . Its ability to undergo multiple types of reactions, including reduction, decarboxylation, and transamination, further distinguishes it from similar compounds.

Properties

CAS No.

98022-26-5

Molecular Formula

C3H4O6S

Molecular Weight

168.13 g/mol

IUPAC Name

2-oxo-3-sulfopropanoic acid

InChI

InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)

InChI Key

BUTHMSUEBYPMKJ-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)O)S(=O)(=O)O

Canonical SMILES

C(C(=O)C(=O)O)S(=O)(=O)O

98022-26-5

physical_description

Solid

Synonyms

2-carboxy-2-oxoethanesulfonic acid
beta-sulfopyruvic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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